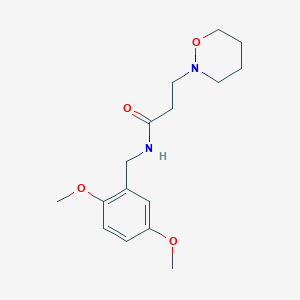
1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine, also known as DM-I-78, is a novel compound that has been gaining attention in the scientific community for its potential applications in medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and bacterial cell wall synthesis.
Biochemical and Physiological Effects:
1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine has been shown to have a range of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its ability to inhibit the growth and proliferation of cancer cells. In addition, 1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine has been shown to have antibacterial activity, with studies demonstrating its ability to inhibit the growth of both gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anticancer and antibacterial activity. However, there are also some limitations to using 1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine in lab experiments. For example, its mechanism of action is not fully understood, and its toxicity in vivo has not been fully evaluated.
Direcciones Futuras
There are several future directions for research on 1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine. One area of research could focus on elucidating its mechanism of action, which would provide valuable insights into its potential applications in medicinal chemistry. Another area of research could focus on evaluating its toxicity in vivo, which would be important for determining its safety for use in humans. Finally, future research could focus on developing more potent derivatives of 1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine, which could have even greater anticancer and antibacterial activity.
Métodos De Síntesis
1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine can be synthesized using a two-step process. The first step involves the reaction of 2,6-dimethylbenzyl chloride with sodium azide to form 2,6-dimethylbenzyl azide. The second step involves the reaction of 2,6-dimethylbenzyl azide with 4-isobutyl-1H-1,2,3-triazole-1-carboxaldehyde and piperidine to form 1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine.
Aplicaciones Científicas De Investigación
1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine has been studied for its potential applications in medicinal chemistry. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. In addition, 1-(2,6-dimethylbenzyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine has been shown to have antibacterial activity, with studies demonstrating its ability to inhibit the growth of both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]-4-[4-(2-methylpropyl)triazol-1-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4/c1-15(2)12-18-13-24(22-21-18)19-8-10-23(11-9-19)14-20-16(3)6-5-7-17(20)4/h5-7,13,15,19H,8-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGQNQNJJQUKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2CCC(CC2)N3C=C(N=N3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![3-(2-{(2-hydroxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902901.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902917.png)

![1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5902933.png)
![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5902947.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)

![1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5902976.png)
![2-(1-adamantyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B5902982.png)
![2-chloro-3-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-6-methoxyphenol](/img/structure/B5902990.png)
